Thieno[3,2-c]pyridin-6-amine
Description
Thieno[3,2-c]pyridin-6-amine is a bicyclic heterocyclic compound comprising a fused thiophene and pyridine ring system, with an amine group at the 6-position.
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
thieno[3,2-c]pyridin-6-amine |
InChI |
InChI=1S/C7H6N2S/c8-7-3-6-5(4-9-7)1-2-10-6/h1-4H,(H2,8,9) |
InChI Key |
NNMYSRKSJHLEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=NC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Thieno[3,2-c]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Thieno[3,2-c]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Insights :
- Tricyclic vs. Bicyclic Systems: Thieno[3,2-c]quinolines (tricyclic) show enhanced antiproliferative activity against RET-dependent cancers compared to simpler bicyclic systems, likely due to increased planar surface area for kinase binding .
Pharmacokinetic and Toxicity Considerations
- This compound: Limited data, but analogs like thieno[3,2-c]pyran compounds show favorable pharmacokinetic profiles (e.g., LogP ~3.2, TPSA <80 Ų) with moderate metabolic stability .
- Thieno[2,3-d]pyrimidines: High melting points (>300°C) and low aqueous solubility may necessitate prodrug strategies for bioavailability .
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